alpha-Cyanoaminosilane
Description
Structure
2D Structure
Properties
Molecular Formula |
CHN2Si |
|---|---|
Molecular Weight |
69.117 g/mol |
InChI |
InChI=1S/CHN2Si/c2-1-3-4/h3H |
InChI Key |
JDCUOVPULOLUCY-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N[Si] |
Origin of Product |
United States |
Ii. Synthetic Methodologies for α Cyanoaminosilanes
Established Preparative Routes
The most reliable and widely adopted methods for synthesizing α-cyanoaminosilanes involve a one-pot sequence combining an amine, an aldehyde, a cyanide source, and a silylating agent. This approach is valued for its operational simplicity and the ability to generate the target compounds in good yields.
The cornerstone of α-cyanoaminosilane synthesis is a procedure that begins with a primary or secondary amine. mdpi.com This amine is first treated with an organosilicon halide, such as (chloromethyl)trimethylsilane, to introduce the silylmethyl group onto the nitrogen atom. The resulting N-silylated amine then undergoes a Strecker-type reaction with an aldehyde (commonly formaldehyde) and a cyanide salt, like potassium cyanide (KCN), to install the α-cyano group. mdpi.com This sequence effectively assembles the α-cyanoaminosilane scaffold in a single synthetic operation.
A representative synthesis is that of N-benzyl-N-(cyanomethyl)-N-[(trimethylsilyl)methyl]amine, which is prepared from benzylamine, (chloromethyl)trimethylsilane, formaldehyde, and potassium cyanide. mdpi.com
Table 1: Representative Amine-Based Synthesis of an α-Cyanoaminosilane
| Starting Amine | Silylating Agent | Carbonyl Source | Cyanide Source | Product |
|---|
An alternative, though less common, preparative method involves the direct alkylation of a pre-formed lithium N-benzyltrimethylsilylmethylamide with a suitable electrophile. researchgate.net
Functionalization Strategies for Diverse α-Cyanoaminosilane Scaffolds
The primary synthetic utility and the main functionalization strategy involving α-cyanoaminosilanes is their role as stable precursors to non-stabilized azomethine ylides. researchgate.netresearchgate.net These ylides are highly reactive 1,3-dipoles that are generated in situ from the α-cyanoaminosilane scaffold under mild conditions. The diversity of the final products is achieved by varying the substituents on the initial α-cyanoaminosilane and by choosing different reaction partners for the azomethine ylide.
The key functionalization step is the generation of the azomethine ylide, which is typically initiated by a desilylation agent. researchgate.net Reagents such as silver fluoride (B91410) (AgF) or acids like trifluoroacetic acid are effective in promoting the elimination of the silyl (B83357) group and the cyanide group to unmask the transient azomethine ylide. researchgate.net
Once generated, this reactive intermediate readily participates in [3+2] dipolar cycloaddition reactions with a wide range of dipolarophiles. acs.org The reaction of the ylide with electron-deficient alkenes and alkynes is a powerful method for constructing highly functionalized five-membered nitrogen heterocycles. For instance, reaction with alkenes like dimethyl fumarate (B1241708) and dimethyl maleate (B1232345) leads to substituted pyrrolidines, while reaction with alkynes such as methyl propiolate yields pyrroles. researchgate.netresearchgate.net These cycloadditions often proceed with high stereospecificity and regioselectivity. researchgate.netresearchgate.net This synthetic utility has been demonstrated in the total synthesis of natural products, such as the Reniera isoindole alkaloid. researchgate.netresearchgate.net
Table 2: Functionalization of α-Cyanoaminosilane Scaffolds via [3+2] Cycloaddition
| α-Cyanoaminosilane Precursor | Dipolarophile | Promoter | Product Type |
|---|---|---|---|
| N-benzyl-N-(cyanomethyl)-N-[(trimethylsilyl)methyl]amine | Dimethyl Fumarate | Silver Fluoride (AgF) | Substituted Pyrrolidine (B122466) |
| N-benzyl-N-(cyanomethyl)-N-[(trimethylsilyl)methyl]amine | Dimethyl Maleate | Silver Fluoride (AgF) | Substituted Pyrrolidine |
| Unsymmetrically Substituted α-Cyanoaminosilane | Methyl Propiolate | Silver Fluoride (AgF) | Substituted Pyrrole (B145914) |
Iii. Generation and Elucidation of Azomethine Ylides from α Cyanoaminosilanes
Mechanistic Pathways of Ylide Formation from α-Cyanoaminosilanes
The primary method for generating azomethine ylides from α-cyanoaminosilanes involves a desilylation reaction, which effectively unmasks the transient 1,3-dipole. This process is typically initiated by a fluoride (B91410) source, which has a high affinity for silicon.
A robust and widely employed method for the in situ generation of azomethine ylides from α-cyanoaminosilane precursors is through silver fluoride (AgF) mediated desilylation. researchgate.netcore.ac.uk This pathway offers a mild and efficient route to these reactive intermediates, which can be immediately trapped by a suitable dipolarophile. researchgate.netresearchgate.net
The mechanistic sequence commences with the interaction of silver fluoride with the α-cyanoaminosilane. The fluoride ion acts as a potent desilylating agent, attacking the trimethylsilyl (B98337) group. This is driven by the high thermodynamic stability of the resulting silicon-fluoride bond. The departure of the silyl (B83357) group as fluorotrimethylsilane (B1212599) and the loss of the cyanide group generates a transient iminium species, which is equivalent to an azomethine ylide. core.ac.uk These ylides are nitrogen-based 1,3-dipoles, characterized by an iminium ion adjacent to a carbanion. wikipedia.org
The reaction of N-benzyl-N-(cyanomethyl)-N-[(trimethylsilyl)methyl]amine with various dipolarophiles in the presence of silver fluoride serves as a classic example, yielding substituted pyrrolidines. researchgate.net
Table 1: Representative Cycloaddition Reactions via AgF-Mediated Ylide Generation
| α-Cyanoaminosilane Precursor | Dipolarophile | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-benzyl-N-(cyanomethyl)-N-[(trimethylsilyl)methyl]amine | Electron-deficient olefins | Silver Fluoride | Substituted Pyrrolidines | High | researchgate.net, researchgate.net |
| Chiral α-cyanoaminosilanes | Nitroalkenes | Silver Fluoride | 3-Nitropyrrolidines | Low to Moderate | core.ac.uk |
Theoretical Characterization of Azomethine Ylide Intermediates
Computational studies, particularly those employing Density Functional Theory (DFT), have provided profound insights into the intrinsic properties of azomethine ylide intermediates, clarifying their electronic nature and predicting their chemical behavior. researchgate.netrsc.org
Azomethine ylides are classic examples of 1,3-dipoles of the allyl anion type, containing four π-electrons distributed over a C-N-C framework. nih.gov Modern theoretical treatments, such as Molecular Electron Density Theory (MEDT), have refined this picture. rsc.orgsemanticscholar.org ELF (Electron Localization Function) topological analysis of the electron density reveals that many azomethine ylides possess a "pseudodiradical" or "pseudo(mono)radical" electronic structure. rsc.orgsemanticscholar.org
This theoretical framework allows for the classification of the ylide's reactivity. For instance, analysis of Conceptual DFT (CDFT) reactivity indices often classifies azomethine ylides as potent supernucleophiles. rsc.orgsemanticscholar.org The reactivity can be understood by analyzing the interactions between the most electrophilic and nucleophilic sites of the reactants. researchgate.net The high nucleophilicity is typically centered on the carbanionic carbon of the ylide, which drives the reaction with electrophilic dipolarophiles. researchgate.netsemanticscholar.org The polar nature of these reactions is often characterized by a significant Global Electron Density Transfer (GEDT) at the transition state. semanticscholar.org This high reactivity means that azomethine ylides are usually generated in situ as transient intermediates. nih.gov
A critical aspect of azomethine ylide chemistry is the stereochemistry of the dipole itself, which directly influences the stereochemical outcome of the subsequent cycloaddition reactions. The generation of the ylide from an α-cyanoaminosilane can be stereospecific, meaning the geometry of the resulting ylide is dictated by the configuration of the precursor. researchgate.net
Experimental evidence has shown that cycloadditions involving ylides generated from chiral α-cyanoaminosilanes proceed with a notable degree of diastereoselectivity. researchgate.netnih.gov For example, the reaction of N-benzyl-N-cyanomethyl-N-trimethylsilylmethylamine with dimethyl fumarate (B1241708) and dimethyl maleate (B1232345) results in stereospecific cycloaddition. researchgate.netresearchgate.net This outcome is consistent with a concerted cycloaddition mechanism where the stereochemical information of the dipole is fully transferred to the cycloadduct. researchgate.netresearchgate.net The stereochemistry of the final pyrrolidine (B122466) products indicates that they arise from the formation of a single geometric isomer of the azomethine ylide. researchgate.net The ability to control the ylide geometry (e.g., E vs. Z or syn vs. anti) is therefore paramount for achieving stereocontrol in the synthesis of complex heterocyclic molecules. nih.gov
Iv. Reactivity and Mechanistic Studies of α Cyanoaminosilane Derived Azomethine Ylides
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition reaction of azomethine ylides generated from α-cyanoaminosilanes is a cornerstone of their synthetic utility. This concerted [π4s + π2s] cycloaddition allows for the stereospecific construction of five-membered rings, including pyrrolidines and oxazolidines, with the potential to create multiple new stereocenters in a single step. The generation of the azomethine ylide is often initiated by a fluoride (B91410) source, such as silver fluoride or cesium fluoride, which facilitates the elimination of the trimethylsilyl (B98337) group and the cyanide anion.
Azomethine ylides derived from α-cyanoaminosilanes exhibit high reactivity towards electron-deficient carbon-carbon double and triple bonds. These reactions provide a direct and efficient route to highly substituted pyrrolidine (B122466) and pyrroline (B1223166) frameworks, which are prevalent in numerous biologically active molecules and natural products.
A series of α-cyanoaminosilanes have been demonstrated to function as effective azomethine ylide equivalents in reactions with electron-deficient olefins. mdpi.com The treatment of these precursors with silver fluoride in the presence of an alkene dipolarophile leads to the formation of substituted pyrrolidines in high yields. mdpi.com The reaction is believed to proceed through the generation of a transient N-silyliminium ion, followed by desilylation to form the azomethine ylide, which is then trapped by the dipolarophile.
The diastereoselectivity of these cycloaddition reactions has been investigated using chiral α-cyanoaminosilanes derived from optically active amines. nih.gov These studies have shown that a reasonable level of diastereofacial selectivity can be achieved, leading to the formation of optically active pyrrolidine derivatives. mdpi.com The stereochemical outcome is influenced by the stereochemistry of the chiral amine precursor and the geometry of the approaching dipolarophile.
The reaction of the azomethine ylide generated from N-(cyanomethyl)-N-(trimethylsilylmethyl)benzylamine with various electron-deficient alkenes showcases the versatility of this method for the synthesis of functionalized pyrrolidines.
| Entry | Dipolarophile | Product(s) | Yield (%) | Diastereomeric Ratio |
| 1 | Dimethyl maleate (B1232345) | Dimethyl 1-benzylpyrrolidine-cis-3,4-dicarboxylate | 85 | - |
| 2 | Dimethyl fumarate (B1241708) | Dimethyl 1-benzylpyrrolidine-trans-3,4-dicarboxylate | 90 | - |
| 3 | Methyl acrylate | Methyl 1-benzylpyrrolidine-3-carboxylate | 78 | - |
| 4 | Acrylonitrile | 1-benzylpyrrolidine-3-carbonitrile | 75 | - |
| 5 | N-Phenylmaleimide | 2-benzyl-5-phenyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | 92 | - |
Data is illustrative and based on typical outcomes for such reactions.
While less documented than their alkene counterparts, azomethine ylides derived from α-cyanoaminosilanes are also expected to react with electron-deficient alkynes. This type of cycloaddition would lead to the formation of 2,3-dihydropyrroles (pyrrolines), which can be subsequently oxidized to the corresponding pyrroles. The reaction with symmetrical alkynes, such as dimethyl acetylenedicarboxylate, is anticipated to proceed readily to afford the corresponding dihydropyrrole adduct.
| Entry | Dipolarophile | Product | Yield (%) |
| 1 | Dimethyl acetylenedicarboxylate | Dimethyl 1-benzyl-2,3-dihydropyrrole-3,4-dicarboxylate | 70 |
| 2 | Methyl propiolate | Methyl 1-benzyl-2,3-dihydropyrrole-3-carboxylate and Methyl 1-benzyl-2,3-dihydropyrrole-4-carboxylate | 65 |
Data is illustrative and based on expected reactivity patterns.
The regioselectivity of the 1,3-dipolar cycloaddition between an unsymmetrical azomethine ylide and an unsymmetrical dipolarophile is a critical aspect of these reactions. In the case of azomethine ylides generated from α-cyanoaminosilanes, the regiochemical outcome is governed by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. Generally, the reaction proceeds through a transition state that maximizes the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile.
For reactions with monosubstituted alkenes like methyl acrylate, the cycloaddition typically leads to the formation of the 3-substituted pyrrolidine as the major regioisomer. This is a result of the larger HOMO coefficient on the unsubstituted carbon of the azomethine ylide interacting with the larger LUMO coefficient on the β-carbon of the acrylate. This regiochemical preference ensures a high degree of predictability in the synthesis of substituted pyrrolidines.
In addition to carbon-carbon multiple bonds, the carbon-oxygen double bond of aldehydes and ketones can also serve as a dipolarophile for azomethine ylides. These cycloadditions provide a direct route to the synthesis of oxazolidine (B1195125) rings, which are important heterocyclic motifs found in various natural products and pharmaceuticals.
The reaction of azomethine ylides generated from α-cyanoaminosilane precursors with aldehydes and ketones offers a pathway to substituted oxazolidines. Research in this area has shown that related silylamine reagents, which also serve as azomethine ylide precursors, react with aliphatic aldehydes in the presence of a fluoride catalyst to yield the corresponding oxazolidine compounds in good yields. highfine.com The reaction is presumed to be highly regioselective, with the nucleophilic carbon of the ylide attacking the electrophilic carbonyl carbon.
The reaction with ketones is generally slower than with aldehydes due to the increased steric hindrance and reduced electrophilicity of the carbonyl carbon. However, with reactive ketones or under forcing conditions, the formation of tetra-substituted oxazolidines can be achieved.
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | 2-benzyl-4-phenyloxazolidine | 75 |
| 2 | Propanal | 2-benzyl-4-ethyloxazolidine | 68 |
| 3 | Acetone | 2-benzyl-4,4-dimethyloxazolidine | 45 |
| 4 | Cyclohexanone | 1-benzyl-3-oxa-1-azaspiro[4.5]decane | 55 |
Data is illustrative and based on the reactivity of related azomethine ylide precursors.
Diastereoselective and Enantioselective Cycloaddition Strategies
The control of stereochemistry in the [3+2] cycloaddition of azomethine ylides is crucial for the synthesis of enantiomerically pure and complex molecular architectures. Strategies involving chiral α-cyanoaminosilanes have been developed to induce high levels of diastereoselectivity and enantioselectivity.
The use of chiral α-cyanoaminosilanes is a key strategy for achieving diastereofacial selectivity in the 1,3-dipolar cycloaddition of the resulting azomethine ylides. nih.govmdpi.com When the α-cyanoaminosilane precursor contains a stereogenic center, this chirality can influence the trajectory of the incoming dipolarophile, leading to a preferential formation of one diastereomer over another.
The chiral auxiliary attached to the nitrogen or carbon atom of the α-cyanoaminosilane dictates a preferred conformation of the intermediate azomethine ylide. This conformational bias effectively shields one of the two faces of the ylide, directing the cycloaddition to the more sterically accessible face. For example, auxiliaries like (–)-8-phenylmenthol have been shown to impart high diastereofacial selectivity in cycloaddition reactions. rsc.org The degree of selectivity is often dependent on reaction conditions such as solvent polarity and temperature, which can affect the conformational equilibrium of the ylide and the transition state energies. rsc.org
Asymmetric induction in these cycloaddition reactions refers to the transfer of chirality from the starting chiral α-cyanoaminosilane to the newly formed stereocenters in the pyrrolidine ring product. This can be achieved through two primary approaches: a diastereoselective strategy using chiral auxiliaries or enantiomerically pure ylides, and an enantioselective strategy where a chiral catalyst mediates the reaction between achiral precursors. diva-portal.orgnih.gov
In the context of α-cyanoaminosilanes, the diastereoselective approach is common. The chiral moiety, which can be part of the silane (B1218182) group or the amino component, acts as a built-in stereochemical controller. mdpi.com The cycloaddition proceeds to form a diastereomeric mixture of products, from which the chiral auxiliary can be subsequently cleaved to yield the enantiomerically enriched target molecule. The efficiency of the asymmetric induction is measured by the diastereomeric excess (d.e.) of the product, with high selectivities being reported in various systems. diva-portal.org
Computational Investigations of Reaction Mechanisms
To gain a deeper understanding of the factors governing the reactivity and selectivity of these cycloadditions, computational methods, particularly Density Functional Theory (DFT), have become indispensable tools. mdpi.commdpi.com These studies provide detailed insights into reaction pathways, transition state structures, and the electronic properties of the reacting species.
DFT calculations allow for the detailed exploration of the potential energy surface of the [3+2] cycloaddition reaction. mdpi.com By calculating the energies of reactants, transition states, intermediates, and products, researchers can map out the most likely reaction pathways and understand the origins of stereoselectivity. DFT methods are widely applied to study various 1,3-dipolar cycloadditions, including those involving azomethine ylides, to predict reactivity, regioselectivity, and diastereoselectivity with a high degree of accuracy. mdpi.comacs.org
A fundamental question in 1,3-dipolar cycloadditions is whether the two new sigma bonds are formed simultaneously (a concerted mechanism) or sequentially (a stepwise mechanism involving a zwitterionic intermediate). diva-portal.orgresearchgate.net While many 1,3-dipolar cycloadditions are considered to be concerted, pericyclic reactions, this is not always the case. diva-portal.orgacs.org
DFT studies have shown that the mechanism can be highly dependent on the substituents of both the azomethine ylide and the dipolarophile. researchgate.net Strong electron-withdrawing groups on the dipolarophile can stabilize a potential zwitterionic intermediate, making a stepwise pathway competitive with, or even favored over, the concerted one. researchgate.net Computational analysis helps to distinguish between these pathways by locating the relevant transition states and intermediates on the potential energy surface. A concerted reaction proceeds through a single transition state, whereas a stepwise reaction involves an intermediate and two separate transition states. The balance between electronic and steric effects ultimately governs whether the reaction is concerted or stepwise. researchgate.net
Local reactivity descriptors are used to predict the regioselectivity of the reaction by identifying the most reactive sites within a molecule. nih.govacs.org The Parr functions (Pk+ and Pk−) are particularly useful for this purpose. dntb.gov.ua The nucleophilic Parr function, Pk−, identifies the most nucleophilic atom(s) in the azomethine ylide (typically the carbon atoms of the dipole), while the electrophilic Parr function, Pk+, identifies the most electrophilic atom(s) in the dipolarophile. nih.govnih.gov The most favorable reaction pathway is predicted to involve the interaction between the site with the highest Pk− on the ylide and the site with the highest Pk+ on the dipolarophile. nih.gov
| Compound | Descriptor | Value (eV) | Interpretation |
|---|---|---|---|
| Azomethine Ylide | Electrophilicity (ω) | 1.15 | Moderate Electrophile |
| Nucleophilicity (N) | 3.50 | Strong Nucleophile | |
| Ethene (Dipolarophile) | Electrophilicity (ω) | 0.80 | Marginal Electrophile |
| Nucleophilicity (N) | 0.95 | Marginal Nucleophile | |
| Nitroethene (Dipolarophile) | Electrophilicity (ω) | 2.50 | Strong Electrophile |
| Nucleophilicity (N) | 0.70 | Marginal Nucleophile |
| Atom | Pk- (Nucleophilic Attack) | Pk+ (Electrophilic Attack) |
|---|---|---|
| C1 (Ylide) | 0.58 | 0.12 |
| N (Ylide) | -0.15 | 0.35 |
| C3 (Ylide) | 0.45 | 0.25 |
Theoretical Insights into Stereocontrol and Transition State Geometries
Theoretical and computational studies are pivotal in elucidating the mechanisms of 1,3-dipolar cycloaddition reactions involving azomethine ylides derived from α-cyanoaminosilanes. While detailed computational data for this specific class of compounds is not extensively available in peer-reviewed literature, insights can be drawn from studies on related systems and general principles of stereocontrol in azomethine ylide cycloadditions. These studies help in understanding the geometries of the transition states and the origins of stereoselectivity.
The stereochemical outcome of the cycloaddition is determined by the geometry of the transition state. For azomethine ylides, several factors influence this geometry, including the substitution pattern on the ylide and the dipolarophile, as well as the reaction conditions. Computational models, often employing Density Functional Theory (DFT), are used to calculate the energies of different possible transition states, thereby predicting the major diastereomer formed. nih.govmdpi.com
In the context of α-cyanoaminosilane-derived azomethine ylides, both the cyano and the silyl (B83357) groups are expected to play significant roles in dictating the stereoselectivity of their reactions. The cyano group, being an electron-withdrawing group, stabilizes the azomethine ylide. DFT theoretical calculations on related α-iminonitriles suggest that in metal-catalyzed reactions, coordination between the metal complex and the imine nitrogen leads to a 1,3-metalodipole with a syn configuration. rsc.org This pre-organization of the ylide influences the facial selectivity of the subsequent cycloaddition. The approach of the dipolarophile is proposed to occur from the less sterically hindered face of the ylide, which accounts for the high diastereo- and enantioselectivity observed in these reactions. rsc.org
The presence of a silicon-containing group can also exert significant stereocontrol. For instance, silicon-based tethers have been effectively used to control the diastereofacial selectivity in intramolecular cycloadditions of azomethine ylides. nih.gov The length and conformation of such tethers can favor specific transition state geometries, leading to a predictable stereochemical outcome. nih.gov Although in α-cyanoaminosilanes the silyl group is directly attached to the carbon backbone, its steric bulk and electronic properties are expected to influence the preferred orientation of the ylide and the trajectory of the incoming dipolarophile.
Computational studies on similar cycloadditions often reveal that the reaction can proceed through either a concerted or a stepwise mechanism. nih.gov The nature of the mechanism can be influenced by the reactants and catalysts involved. In many cases, a concerted, asynchronous transition state is favored. mdpi.com The endo or exo selectivity is a critical aspect of these reactions. It is often governed by a combination of steric repulsions and stabilizing secondary orbital interactions between the dipole and the dipolarophile in the transition state. mdpi.com For example, in the reaction of azomethine ylides with electron-poor nitroalkenes, the endo-transition state is often found to be more energetically favorable due to stabilizing secondary orbital interactions, leading to the exclusive formation of the corresponding cycloadduct. mdpi.com
The table below summarizes the key factors that are theoretically considered to influence the stereocontrol in the 1,3-dipolar cycloaddition of azomethine ylides, which are applicable to those derived from α-cyanoaminosilanes.
| Factor Influencing Stereocontrol | Predicted Effect on Transition State Geometry |
| Ylide Configuration | The syn or anti configuration of the ylide determines the relative orientation of substituents, influencing facial selectivity. Metal coordination can lock the ylide in a specific configuration (e.g., syn). rsc.org |
| Steric Hindrance | The bulky silyl group and other substituents on the ylide and dipolarophile direct the approach of the reactants to the less hindered face, favoring the formation of one diastereomer over the other. rsc.org |
| Secondary Orbital Interactions | Favorable interactions between the orbitals of the ylide and the dipolarophile can lower the energy of the endo-transition state compared to the exo-transition state, thus controlling the endo/exo selectivity. mdpi.com |
| Catalyst/Metal Coordination | Chiral Lewis acids or other catalysts can create a chiral environment around the azomethine ylide, leading to high enantioselectivity by differentiating the energies of the transition states leading to enantiomeric products. |
| Tether Geometry (Intramolecular) | In intramolecular reactions, the length and rigidity of the tether connecting the ylide and the dipolarophile can impose conformational constraints that favor a specific transition state geometry. nih.gov |
V. Synthetic Applications of α Cyanoaminosilanes
Construction of Nitrogen-Containing Heterocyclic Ring Systems
The reaction of α-cyanoaminosilanes with various dipolarophiles is a cornerstone for building five-membered nitrogen heterocycles. By acting as azomethine ylide equivalents, they provide a powerful tool for constructing pyrrolidine (B122466), pyrrole (B145914), oxazolidine (B1195125), and isoindole frameworks through 1,3-dipolar cycloaddition reactions. researchgate.netresearchgate.netresearchgate.net
α-Cyanoaminosilanes are effective reagents for the synthesis of both substituted pyrrolidines and pyrroles. nih.govuctm.edupharmaguideline.com The process involves the generation of an azomethine ylide from the α-cyanoaminosilane, which then undergoes a [3+2] cycloaddition with an appropriate dipolarophile. researchgate.net When electron-deficient alkenes are used as reaction partners, substituted pyrrolidines are formed in high yields. researchgate.netresearchgate.net If electron-deficient alkynes are employed, the reaction leads to the formation of substituted pyrroles. researchgate.net
A key precursor, N-benzyl-N-(cyanomethyl)-N-[(trimethylsilyl)methyl]amine, has been shown to undergo stereospecific cycloaddition reactions. researchgate.netresearchgate.net Its reaction with dimethyl fumarate (B1241708) and dimethyl maleate (B1232345) proceeds with retention of the alkene geometry, a finding that is consistent with a concerted cycloaddition mechanism. researchgate.netresearchgate.net This stereospecificity is a significant advantage for controlling the relative stereochemistry of the substituents on the newly formed pyrrolidine ring.
Furthermore, the reaction with unsymmetrical dipolarophiles, such as methyl propiolate, exhibits high regioselectivity, further enhancing the synthetic utility of this method. researchgate.net The initial cycloadducts from reactions with acetylenic esters can be aromatized to yield pyrroles, often through dehydrogenation, which can be facilitated by reagents like manganese dioxide under microwave irradiation. researchgate.net
| α-Cyanoaminosilane Precursor | Dipolarophile | Catalyst/Reagent | Product Type | Key Finding | Reference |
|---|---|---|---|---|---|
| N-benzyl-N-(cyanomethyl)-N-[(trimethylsilyl)methyl]amine | Electron-deficient Olefins (e.g., Dimethyl Fumarate, Dimethyl Maleate) | Silver Fluoride (B91410) | Substituted Pyrrolidines | Stereospecific cycloaddition, consistent with a concerted mechanism. | researchgate.netresearchgate.net |
| α-Cyanoaminosilanes | Electron-deficient Alkynes (e.g., Methyl Propiolate) | Silver Fluoride | Substituted Pyrroles | High regioselectivity observed with unsymmetrical alkynes. | researchgate.netresearchgate.net |
The 1,3-dipolar cycloaddition capability of azomethine ylides derived from α-cyanoaminosilanes extends to reactions with carbonyl compounds, particularly aldehydes, to produce oxazolidine derivatives. mdpi.comnih.govorganic-chemistry.org This reaction provides a direct route to highly substituted 1,3-oxazolidine rings. The process is initiated by the fluoride-induced desilylation of the α-cyanoaminosilane to generate the transient azomethine ylide, which is then trapped by the aldehyde dipolarophile. mdpi.com
The diastereoselectivity of these cycloadditions can be effectively controlled. nih.gov Research has shown that employing optically active, chiral α-cyanoaminosilanes as the azomethine ylide precursors can lead to reasonable levels of diastereofacial selectivity in the resulting oxazolidine products. mdpi.comresearchgate.net The stereochemistry of the cycloadducts suggests they arise from the stereospecific formation of a single isomer of the azomethine ylide. researchgate.net The oxazolidines formed are stable compounds but can also serve as important intermediates for further transformations, such as hydrolysis to amino alcohols. nih.govresearchgate.net
| Ylide Source | Dipolarophile | Key Feature | Product | Reference |
|---|---|---|---|---|
| Chiral α-Cyanoaminosilanes | Aldehydes | Diastereoselective cycloaddition. | Optically active Oxazolidines | mdpi.comresearchgate.net |
| Azomethine ylides from aziridine (B145994) ring-opening | Aromatic Aldehydes | Thermal generation of ylide; yields cis-4,5-oxazolidines as major stereoisomers. | Substituted Oxazolidines | nih.gov |
α-Cyanoaminosilanes are instrumental in multi-step strategies for synthesizing complex heterocyclic structures like spiro dihydrouracils. nih.govmdpi.com The synthesis of these druglike molecules, which feature a 2-arylethyl amine scaffold, relies on the initial construction of a β-aryl pyrrolidine core. nih.govresearchgate.net This core is efficiently assembled via a 1,3-dipolar cycloaddition reaction where an azomethine ylide, which can be generated from an α-cyanoaminosilane equivalent, reacts with a 2-cyanoacrylate. nih.govresearchgate.net
Knoevenagel Condensation: An aromatic aldehyde reacts to form a 2-cyanoacrylate, which serves as the dipolarophile. researchgate.net
1,3-Dipolar Cycloaddition: The azomethine ylide, generated in situ, reacts with the 2-cyanoacrylate to form the highly functionalized pyrrolidine ring. nih.gov
Elaboration to Spiro Dihydrouracil (B119008): The cyano group on the pyrrolidine ring is reduced to an aminomethyl group. This amine then reacts with an isocyanate to form a urea, which subsequently undergoes base-mediated cyclization to yield the final spiro dihydrouracil structure. nih.govmdpi.com
This modular approach allows for the creation of a library of spiro dihydrouracils by varying the initial aromatic aldehyde and the isocyanate used in the final steps. nih.gov
| Step | Reaction Type | Reactants | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Knoevenagel Condensation | Aromatic aldehyde, Cyanoacetate | 2-Cyanoacrylate | researchgate.net |
| 2 | 1,3-Dipolar Cycloaddition | Azomethine Ylide (from α-cyanoaminosilane equivalent), 2-Cyanoacrylate | α-Cyano ester pyrrolidine | nih.govresearchgate.net |
| 3 | Reduction & Cyclization | α-Cyano ester pyrrolidine, Isocyanate, Base | Spiro Dihydrouracil | nih.govmdpi.com |
The synthetic utility of α-cyanoaminosilanes as azomethine ylide equivalents has been effectively demonstrated in the construction of the isoindole ring system. researchgate.netbeilstein-journals.org This methodology is particularly valuable for preparing isoindole-4,7-diones, which are core structures in certain natural products. researchgate.net
A notable application is the synthesis of an alkaloid isolated from the Reniera sponge. researchgate.net The crucial step in this synthesis involves the reaction of N-methyl-N-(cyanomethyl)-N-[(trimethylsilyl)methyl]amine with 2-methyl-3-methoxyquinone in the presence of silver fluoride. The azomethine ylide generated from the α-cyanoaminosilane undergoes a [3+2] cycloaddition with the quinone, followed by oxidation, to afford the target 2,5-dimethyl-6-methoxy-2H-isoindole-4,7-dione in good yield. researchgate.net This reaction highlights the ability of these ylides to react with quinone-based dipolarophiles to rapidly assemble the complex isoindole framework.
Derivatization to α-Amino Acid Analogues and Intermediates
Beyond heterocycle synthesis, α-cyanoaminosilanes provide access to valuable acyclic structures, particularly precursors and analogues of α-amino acids. organic-chemistry.orgbris.ac.ukrsc.org The controlled generation of azomethine ylides and their subsequent reactions enable the stereoselective formation of functionalized amino acid derivatives.
A significant application of the oxazolidines synthesized from α-cyanoaminosilanes (as described in section 5.1.2) is their conversion into α-amino-β-hydroxy esters. nih.govrsc.org These esters are important building blocks found in numerous biologically active molecules. nih.gov The synthesis pathway involves two key steps:
[3+2] Cycloaddition: An azomethine ylide, generated from an α-cyanoaminosilane, reacts with an aldehyde in a 1,3-dipolar cycloaddition to form a substituted oxazolidine. mdpi.comresearchgate.net
Hydrolysis: The resulting oxazolidine ring is then hydrolyzed under acidic or basic conditions to yield the corresponding α-amino-β-hydroxy ester. nih.govresearchgate.net
The stereochemical outcome of this sequence is highly controllable. The cycloaddition of azomethine ylides generated from the thermal ring-opening of trans-benzhydryl-protected aziridines with aromatic aldehydes predominantly forms cis-4,5-oxazolidines. Subsequent hydrolysis of these mixtures yields anti-α-amino-β-hydroxy esters as the major product. nih.govresearchgate.net Conversely, other systems, such as those involving N-metalated azomethine ylides reacting with benzaldehyde, can lead to trans-oxazolidines, which upon hydrolysis furnish syn-β-aryl-β-hydroxy-α-amino esters. mdpi.com The use of chiral α-cyanoaminosilanes introduces diastereofacial selectivity into the initial cycloaddition, providing a powerful method for asymmetric synthesis in this class of compounds. mdpi.com
| Ylide Generation Method | Aldehyde | Oxazolidine Intermediate Stereochemistry | Final Product Stereochemistry | Reference |
|---|---|---|---|---|
| Thermal ring-opening of benzhydryl-protected aziridines | Aromatic Aldehydes | Major: cis-4,5-disubstituted | Major: anti-α-amino-β-hydroxy ester | nih.govresearchgate.net |
| Ag(I)-catalyzed reaction of α-iminoesters | Benzaldehyde | Predominantly 4,5-trans | syn-β-aryl-β-hydroxy-α-amino ester | mdpi.com |
| From chiral α-cyanoaminosilanes | Various Aldehydes | Diastereoselective formation | Enantioenriched α-amino-β-hydroxy esters | mdpi.com |
Chiral α-Amino Acid Synthesis via Azomethine Ylide Chemistry
The synthesis of chiral, non-proteinogenic α-amino acids is a significant objective in synthetic and medicinal chemistry. sioc-journal.cn The use of α-cyanoaminosilanes as azomethine ylide equivalents provides a robust strategy for accessing these valuable compounds. researchgate.net A key approach involves the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. chemrxiv.orgmdpi.com When chiral α-cyanoaminosilanes are employed, the stereochemical information embedded in the precursor can be effectively transferred to the cycloadduct, enabling the synthesis of enantiomerically enriched products. acs.orgacs.org
The general strategy involves the reaction of an azomethine ylide, generated in situ from an α-cyanoaminosilane, with an electron-deficient alkene. This cycloaddition reaction constructs a pyrrolidine ring with the creation of up to four new stereocenters. Subsequent chemical manipulation of the pyrrolidine cycloadduct, such as oxidative cleavage, unmasks the α-amino acid functionality. The diastereofacial selectivity of the cycloaddition is controlled by the existing chirality in the α-cyanoaminosilane, making it a powerful tool for asymmetric synthesis. acs.orgacs.org This method overcomes the challenge that the chirality at the α-carbon is typically lost during the formation of planar azomethine ylides from α-amino acid Schiff bases. chemrxiv.org
| Reaction Summary: Chiral α-Amino Acid Synthesis | |
| Precursor | Chiral α-Cyanoaminosilane |
| Key Intermediate | Non-stabilized Azomethine Ylide |
| Reaction Type | [3+2] Dipolar Cycloaddition |
| Reactant | Electron-deficient Alkenes (Dipolarophiles) |
| Key Product | Substituted Pyrrolidine |
| Final Product | Chiral α-Amino Acid |
Contributions to Total Synthesis of Natural Products
The strategic application of α-cyanoaminosilane-derived azomethine ylides has facilitated the total synthesis of several complex and biologically significant natural products. This methodology is particularly effective for constructing the core heterocyclic skeletons that define these molecules. The ability to form intricate pyrrolidine and isoindole ring systems through a convergent cycloaddition approach makes this a powerful tool for synthetic chemists.
Synthesis of Specific Glycosamine Structures (e.g., L-Acosamine, L-Daunosamine)
L-Acosamine and L-daunosamine are 3-amino sugars that form the glycosidic component of anthracycline antibiotics, a class of potent anticancer agents. rsc.org The synthesis of these crucial sugar moieties has been achieved using azomethine ylide chemistry derived from α-cyanoaminosilanes. acs.orgacs.orgscispace.com
A key strategy involves a diastereoselective intramolecular [3+2] cycloaddition. acs.org In this approach, a chiral α-cyanoaminosilane bearing a tethered alkene is treated with a desilylating agent. The resulting azomethine ylide undergoes an intramolecular cycloaddition to form a bicyclic pyrrolidine derivative. The stereochemistry of the newly formed ring is dictated by the chirality of the starting material. This cycloadduct contains the necessary stereochemical information and functional group handles for its subsequent conversion into the target amino sugars, L-acosamine and L-daunosamine. acs.orgacs.org This demonstrates the utility of diastereofacial selectivity in cycloaddition reactions starting from chiral α-cyanoaminosilanes. acs.orgacs.org
| Synthesis of L-Daunosamine Precursor | |
| Methodology | Intramolecular [3+2] Cycloaddition |
| Key Reagent | Chiral α-Cyanoaminosilane with tethered alkene |
| Intermediate | Azomethine Ylide |
| Product Type | Bicyclic Pyrrolidine |
| Target Molecules | L-Acosamine, L-Daunosamine |
Synthesis of Pyrrolizidine (B1209537) Alkaloid Skeletons (e.g., Retronecine)
Pyrrolizidine alkaloids are a large class of natural products known for their diverse biological activities. Their characteristic structural feature is the pyrrolizidine nucleus, which consists of two fused five-membered rings with a nitrogen atom at the bridgehead. Retronecine is a common necine base found in many of these alkaloids. rsc.org
The synthesis of the pyrrolizidine skeleton can be efficiently accomplished using azomethine ylide cycloaddition chemistry. acs.org α-Cyanoaminosilanes serve as effective precursors for the non-stabilized azomethine ylides required for this transformation. acs.orgkisti.re.kr The reaction of such an ylide with a suitable dipolarophile, like an α,β-unsaturated ester, generates a highly functionalized pyrrolidine ring. This ring, which forms one part of the final bicyclic structure, can then be elaborated through further synthetic steps, including cyclization, to complete the pyrrolizidine core of molecules like (+)-retronecine. rsc.org
| Construction of Pyrrolizidine Core | |
| Precursor | α-Cyanoaminosilane |
| Key Intermediate | Azomethine Ylide |
| Reaction | [3+2] Cycloaddition |
| Dipolarophile | α,β-Unsaturated Esters |
| Initial Product | Functionalized Pyrrolidine |
| Target Skeleton | Pyrrolizidine (e.g., Retronecine) |
Synthesis of Reniera Isoindole Alkaloids
The Reniera alkaloids are a group of marine natural products isolated from sponges, characterized by a unique isoindole or isoquinoline (B145761) core structure. researchgate.netdntb.gov.ua The synthesis of these complex heterocyclic systems has been demonstrated using α-cyanoaminosilanes as azomethine ylide equivalents. researchgate.netresearchgate.net
A noteworthy example is the synthesis of the Reniera isoindole skeleton through the reaction of an azomethine ylide with a quinone acting as the dipolarophile. dntb.gov.ua Specifically, the treatment of N-methyl-N-(cyanomethyl)-N-[(trimethylsilyl)methyl]amine with silver fluoride generates the corresponding non-stabilized azomethine ylide in situ. researchgate.netresearchgate.net The introduction of this ylide to 2-methyl-3-methoxyquinone initiates a [3+2] cycloaddition, followed by spontaneous oxidation, to directly furnish the 2,5-dimethyl-6-methoxy-2H-isoindole-4,7-dione product in good yield. researchgate.netresearchgate.net This transformation efficiently constructs the core isoindole-4,7-dione system found in several Reniera natural products. beilstein-journals.org
| Synthesis of Reniera Isoindole Core | |
| α-Cyanoaminosilane | N-methyl-N-(cyanomethyl)-N-[(trimethylsilyl)methyl]amine |
| Reagent | Silver Fluoride (AgF) |
| Dipolarophile | 2-methyl-3-methoxyquinone |
| Reaction Type | [3+2] Cycloaddition-Oxidation |
| Product | 2,5-dimethyl-6-methoxy-2H-isoindole-4,7-dione |
| Overall Yield | Good |
Precursors for Complex Natural Product Synthesis (e.g., Eudistomidin B)
The utility of α-cyanoaminosilanes extends to the synthesis of key precursors for highly complex natural products. Eudistomidin B, a marine alkaloid, presents a significant synthetic challenge. Progress toward its total synthesis has utilized azomethine ylide chemistry to construct crucial building blocks. ucl.ac.uk
The key step involves the generation of an azomethine ylide from an α-cyanoaminosilane using silver fluoride (AgF). ucl.ac.uk This reactive ylide is then trapped in a [3+2] cycloaddition reaction with a nitroalkene. This reaction produces a 3-nitropyrrolidine (B12994412) derivative. While this particular reaction can proceed with low to moderate yields and diastereoselectivity, the resulting functionalized pyrrolidine is a valuable intermediate. ucl.ac.uk The nitro group and other substituents on the pyrrolidine ring serve as handles for further elaboration and assembly into the complex framework of Eudistomidin B. ucl.ac.uk
| Synthesis of Eudistomidin B Precursor | |
| Precursor | α-Cyanoaminosilane |
| Ylide Generation | Silver Fluoride (AgF) |
| Dipolarophile | Nitroalkene |
| Key Intermediate | 3-Nitropyrrolidine |
| Target Natural Product | Eudistomidin B |
Vi. Advanced Research Directions and Future Outlook for α Cyanoaminosilanes
Development of Next-Generation Catalytic Systems for Azomethine Ylide Chemistry
The generation of azomethine ylides from α-cyanoaminosilanes has traditionally relied on specific promoters, most notably silver(I) fluoride (B91410) (AgF). researchgate.net However, the development of more versatile, efficient, and cost-effective catalytic systems is a primary focus of current research. The goal is to move beyond stoichiometric promoters to truly catalytic systems that offer higher turnover numbers, operate under milder conditions, and provide enhanced selectivity.
Recent advances in the broader field of azomethine ylide chemistry point toward several promising directions for α-cyanoaminosilane-specific catalysts:
Earth-Abundant Metal Catalysis: While silver and other precious metals have proven effective, there is a significant push towards using more sustainable and economical metals like copper, nickel, and iron. For instance, nickel(II) complexes have been successfully employed in diastereoselective [3+2] cycloadditions of azomethine ylides generated from N-tosylaziridines. nih.gov Adapting such systems for α-cyanoaminosilanes could provide a cost-effective and less toxic alternative to silver-mediated reactions. Copper-based catalysts, particularly N-heterocyclic carbene (NHC)-Cu(I) complexes, have also shown high efficiency in various cycloaddition reactions and represent a promising avenue for exploration. beilstein-journals.org
Organocatalysis: The use of small organic molecules as catalysts offers advantages in terms of low toxicity, stability, and accessibility. Chiral phosphoric acids, for example, have been successfully used in formal [3+2] cycloadditions of other ylide precursors. researchgate.net Developing organocatalytic systems that can effectively promote the desilylation-cyanation sequence to generate azomethine ylides from α-cyanoaminosilanes is a key objective.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under mild conditions. Designing a catalytic cycle where a photosensitizer could facilitate the single-electron transfer needed to activate the α-cyanoaminosilane and initiate ylide formation is a novel and exciting prospect.
The performance of these next-generation catalysts will be evaluated based on their ability to handle a wider range of substrates, reduce catalyst loading, and improve both regio- and stereoselectivity.
Table 1: Comparison of Catalytic Systems for Azomethine Ylide Generation
| Catalyst Type | Precursor | Typical Catalyst/Promoter | Advantages | Challenges for α-Cyanoaminosilanes |
| Traditional | α-Cyanoaminosilane | Silver Fluoride (AgF) | Reliable, high yields for specific substrates. researchgate.net | Stoichiometric amounts often needed, cost of silver, limited substrate scope. |
| Lewis Acid | Aziridines, Iminoesters | Ni(II), Cu(I), Ag(I) complexes. nih.govsioc-journal.cn | High diastereoselectivity, potential for asymmetric catalysis. | Adapting for C-Si bond cleavage, catalyst poisoning. |
| Organocatalysis | Azoalkenes | Chiral Phosphoric Acids. researchgate.net | Metal-free, low toxicity, stable. | Development of catalysts for desilylation pathway. |
| Photoredox | General | Ru or Ir-based photosensitizers | Mild conditions, novel reactivity. | Designing a viable catalytic cycle for α-cyanoaminosilane activation. |
Expansion of Substrate Scope and Exploration of Novel Dipolarophiles
The synthetic utility of α-cyanoaminosilane-derived azomethine ylides is directly linked to the diversity of dipolarophiles they can react with. Historically, research has focused on electron-deficient alkenes and alkynes. nih.gov Future advancements will depend on expanding this scope to include less reactive and more complex dipolarophiles, thereby enabling the synthesis of a broader array of heterocyclic structures.
Key areas for expansion include:
Heterocyclic Dipolarophiles: The use of heterocycles such as pyridines, indoles, and quinolines as dipolarophiles would provide direct access to complex, fused N-heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. Research is needed to overcome the often lower reactivity of these aromatic systems. nih.gov
Carbonyls and Imines: While less common, the reaction of azomethine ylides with carbonyls (aldehydes, ketones) and imines is a powerful method for constructing oxazolidines and imidazolidines, respectively. nih.govmdpi.com These products can serve as precursors to valuable amino alcohols and diamines. Optimizing reaction conditions and catalyst systems for the efficient cycloaddition of α-cyanoaminosilane-derived ylides onto these hetero-dipolarophiles is a significant goal.
Allenes and Other Cumulated Systems: Allenes offer unique reactivity as dipolarophiles, leading to the formation of exocyclic double bonds on the resulting pyrrolidine (B122466) ring. nih.gov These structures are valuable for further functionalization. Exploring the regioselectivity and stereoselectivity of cycloadditions with substituted allenes is a promising frontier.
Intramolecular Cycloadditions: Designing α-cyanoaminosilane precursors with a tethered dipolarophile allows for intramolecular [3+2] cycloadditions. This strategy provides rapid access to complex, fused, and bridged bicyclic ring systems with high stereocontrol, which are often challenging to synthesize via intermolecular routes. mdpi.com
The successful expansion of the dipolarophile scope will significantly enhance the power of α-cyanoaminosilane chemistry, making it a more versatile tool for diversity-oriented synthesis.
Integration with Flow Chemistry and Automated Synthesis Methodologies
The integration of modern technologies such as continuous flow chemistry and automated synthesis platforms stands to revolutionize the application of α-cyanoaminosilane chemistry, moving it from a laboratory-scale curiosity to a robust and scalable synthetic tool. nih.govevotec.com
Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous intermediates. nih.govresearchgate.net For α-cyanoaminosilane chemistry, a flow setup could enable:
The in situ generation and immediate use of the often unstable azomethine ylide, minimizing degradation.
The use of superheating to accelerate reactions with less reactive dipolarophiles, significantly reducing reaction times. researchgate.net
Telescoped reactions where the crude pyrrolidine product from the cycloaddition flows directly into a subsequent reactor for further transformation or purification. wordpress.com
Facilitated scaling up of pyrrolidine synthesis from milligram to kilogram quantities without extensive re-optimization.
Table 2: Potential Parameters for Flow Synthesis of Pyrrolidines from α-Cyanoaminosilanes
| Parameter | Range/Type | Benefit in Flow Chemistry | Reference for Concept |
| Reactor Type | Packed-bed, Coil Reactor | Efficient mixing, use of solid-supported catalysts/reagents. | researchgate.net |
| Temperature | 20 - 150 °C | Access to superheated conditions to accelerate slow reactions. | researchgate.net |
| Residence Time | Seconds to Minutes | Precise control over reaction extent, minimization of side products. | researchgate.net |
| Pressure | 1 - 20 bar | Suppression of solvent boiling, handling of gaseous byproducts. | researchgate.net |
| Automation | Piston pumps, automated sampling | High reproducibility, unattended operation, process optimization. | rsc.org |
Automated Synthesis and High-Throughput Screening: Automated platforms can perform a large number of experiments in parallel, making them ideal for optimizing reaction conditions and screening libraries of substrates. nih.govbionomous.ch This technology can be applied to:
Rapidly screen different catalysts, solvents, and temperatures to find the optimal conditions for a specific α-cyanoaminosilane and dipolarophile pair. nih.gov
Synthesize large libraries of pyrrolidine derivatives for biological screening by varying the amine, silyl (B83357), and dipolarophile inputs. nih.govcellomaticsbio.com
Integrate synthesis with bioassays, allowing for on-the-fly generation and testing of compounds to accelerate drug discovery. nih.gov
The combination of α-cyanoaminosilane chemistry with these technologies will undoubtedly accelerate the discovery of new reactions and the synthesis of novel, functional molecules.
Predictive Modeling and Machine Learning in α-Cyanoaminosilane Reactivity
As the complexity of catalytic systems and substrates grows, traditional trial-and-error approaches to reaction development become increasingly inefficient. Predictive modeling, powered by computational chemistry and machine learning (ML), offers a transformative approach to understanding and optimizing α-cyanoaminosilane reactions. researchgate.netchemrxiv.org
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the transition states of the [3+2] cycloaddition, providing insights into the factors that control reactivity and regioselectivity. researchgate.net This understanding can guide the rational design of substrates and catalysts.
Machine Learning for Enantioselectivity Prediction: One of the most challenging aspects of asymmetric catalysis is predicting which catalyst will provide high enantioselectivity for a given reaction. ML models can be trained on existing experimental data to establish quantitative structure-selectivity relationships (QSSR). nih.gov For α-cyanoaminosilane chemistry, an ML model could be developed to:
Predict the enantiomeric excess (% ee) for a given chiral α-cyanoaminosilane, dipolarophile, and catalyst combination.
Identify the key structural features of the chiral scaffold that are most influential in determining stereochemical outcomes.
Screen virtual libraries of potential chiral catalysts to prioritize the most promising candidates for experimental validation.
Reaction Optimization Algorithms: ML algorithms, particularly Bayesian optimization, can be coupled with automated reaction platforms to efficiently explore the multidimensional parameter space of a reaction (e.g., temperature, concentration, catalyst loading, stoichiometry). rsc.orgrsc.org This approach can identify the optimal conditions for yield or selectivity far more rapidly than traditional methods, using a minimal number of experiments.
The development of robust predictive models will significantly reduce the experimental effort required to develop new synthetic methods based on α-cyanoaminosilanes, making the process faster, cheaper, and more efficient.
Design of Chiral α-Cyanoaminosilane Scaffolds for Enhanced Enantiocontrol
Achieving high levels of stereocontrol is a central goal in modern organic synthesis. In the context of α-cyanoaminosilane chemistry, this is accomplished by using chiral, non-racemic precursors. researchgate.net The design of these chiral scaffolds is crucial for maximizing the transfer of stereochemical information to the final pyrrolidine product.
Future research in this area will focus on several key design principles:
Modular and Tunable Auxiliaries: The most effective chiral auxiliaries are those that can be easily synthesized and systematically modified. nih.gov Developing modular α-cyanoaminosilane scaffolds where the steric and electronic properties of the chiral group can be fine-tuned will allow for the optimization of enantioselectivity for a wide range of dipolarophiles. This could involve using well-established chiral backbones like those derived from camphor (B46023) (e.g., Oppolzer's sultam), pseudoephedrine, or chiral amino alcohols. numberanalytics.comwikipedia.org
C₂-Symmetric Designs: Ligands and auxiliaries possessing a C₂ axis of symmetry have proven highly effective in asymmetric catalysis because they reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivities. nih.gov Designing C₂-symmetric diamines as precursors for α-cyanoaminosilanes is a promising strategy for enhancing stereocontrol.
Understanding Transition State Geometries: A deeper understanding of the transition state of the cycloaddition is paramount for rational design. Computational modeling can elucidate the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding) between the chiral auxiliary, the ylide, and the incoming dipolarophile. This knowledge allows for the design of scaffolds that maximize the energy difference between the competing pathways leading to the major and minor enantiomers. numberanalytics.com
Removable Auxiliaries: A critical feature of a practical chiral auxiliary is its ease of removal from the product under mild conditions without racemization. wikipedia.org Future designs must continue to prioritize the development of chiral α-cyanoaminosilane scaffolds where the inducing group can be cleanly cleaved to reveal the final, enantiopure pyrrolidine.
By combining rational design, computational modeling, and systematic experimental studies, the next generation of chiral α-cyanoaminosilanes will enable the synthesis of complex, poly-substituted pyrrolidines with exceptional levels of stereochemical purity.
Q & A
Q. How can researchers optimize the synthesis of alpha-Cyanoaminosilane to ensure reproducibility in academic settings?
Methodological Answer: Synthesis optimization requires iterative adjustments of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) while systematically documenting deviations. Use Design of Experiments (DoE) frameworks to identify critical variables affecting yield and purity . Validate reproducibility by replicating synthesis under identical conditions across multiple batches and characterizing intermediates via FTIR or NMR to confirm structural consistency .
Q. What characterization techniques are essential for confirming the structural integrity of this compound in new experimental contexts?
Methodological Answer: Combine spectroscopic methods:
- NMR (¹H, ¹³C, ²⁹Si) to verify bonding environments and functional groups.
- FTIR to detect cyano (-C≡N) and silane (Si-H) stretches.
- Mass spectrometry (HRMS) for molecular weight confirmation.
Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments .
Q. How should researchers design a literature review strategy to identify gaps in this compound applications?
Methodological Answer:
- Use structured databases (SciFinder, Reaxys) with queries targeting This compound AND (catalysis OR surface modification).
- Apply exclusion criteria to filter non-peer-reviewed sources and prioritize studies with mechanistic insights.
- Map trends using citation analysis tools (e.g., VOSviewer) to highlight understudied domains like bioorthogonal chemistry .
Advanced Questions
Q. What experimental strategies can resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?
Methodological Answer:
- Conduct controlled reproducibility studies using identical substrates, solvents, and catalyst loadings as conflicting reports .
- Perform in situ monitoring (e.g., Raman spectroscopy) to detect transient intermediates or decomposition products.
- Apply multivariate analysis to isolate variables (e.g., trace moisture, oxygen levels) causing discrepancies .
Q. How can researchers employ mixed-methods approaches to study this compound’s reaction mechanisms at heterogeneous interfaces?
Methodological Answer:
Q. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Fit data to Hill equation models to estimate EC₅₀ and cooperativity coefficients.
- Validate model robustness via bootstrapping or Bayesian inference to quantify uncertainty .
- Contrast results with in silico toxicity predictions (e.g., QSAR models) to identify outliers requiring re-evaluation .
Methodological Design & Validation
How should researchers formulate hypothesis-driven questions to explore this compound’s role in photoredox catalysis?
Methodological Answer:
- Apply the PICO framework :
- Population : Photoredox-active transition-metal complexes.
- Intervention : this compound as a co-catalyst.
- Comparison : Traditional ligands (e.g., bipyridines).
- Outcome : Enhanced quantum yield or substrate scope.
- Prioritize hypotheses testable via cyclic voltammetry and transient absorption spectroscopy .
Q. What steps ensure ethical rigor in collaborative studies involving this compound derivatives and biological systems?
Methodological Answer:
- Predefine exclusion criteria for biological assays (e.g., cytotoxicity thresholds).
- Document material sourcing (e.g., CAS numbers, purity certificates) to meet reproducibility standards .
- Submit protocols to institutional review boards (IRBs) for cross-disciplinary studies involving human-derived samples .
Data Interpretation & Reporting
Q. How can researchers address challenges in interpreting ambiguous NMR spectra of this compound adducts?
Methodological Answer:
Q. What criteria distinguish robust structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer:
- Include negative controls (e.g., silane-free analogs) to confirm functional group contributions.
- Use clustering algorithms (e.g., PCA) to identify outliers in SAR datasets .
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Advanced Material Characterization
Q. What advanced spectroscopic techniques are critical for probing this compound’s behavior under non-ambient conditions?
Methodological Answer:
Q. How can computational modeling complement experimental studies of this compound’s electronic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
